

Diamagnetism in LK-99: A Comparative Guide to Cross-Laboratory Validations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LK-44**

Cat. No.: **B12382207**

[Get Quote](#)

The claim of room-temperature superconductivity in a copper-doped lead apatite material, dubbed LK-99, spurred a rapid and widespread series of replication efforts by the global scientific community. A key piece of evidence presented in the initial reports was the observation of strong diamagnetism, including partial levitation of samples over a magnet. This guide provides a comparative analysis of the cross-laboratory validation attempts focused on the diamagnetic properties of LK-99, presenting experimental data, methodologies, and the consensus that has emerged from these studies.

Experimental Protocols

The replication and characterization of LK-99's magnetic properties involved a generally consistent set of experimental procedures across various laboratories. The primary methods included material synthesis followed by structural and magnetic characterization.

1. Synthesis of LK-99 (Solid-State Reaction Method):

- Precursor Synthesis:
 - Lanarkite (Pb_2SO_5) was synthesized by mixing Lead(II) oxide (PbO) and Lead(II) sulfate ($PbSO_4$) powders in a 1:1 molar ratio. The mixture was heated in an alumina crucible at 725°C for 24 hours in the presence of air.
 - Copper(I) Phosphide (Cu_3P) was synthesized by mixing Copper (Cu) and Phosphorus (P) powders in a 3:1 molar ratio. The mixture was sealed in a quartz tube under vacuum (10^{-3}

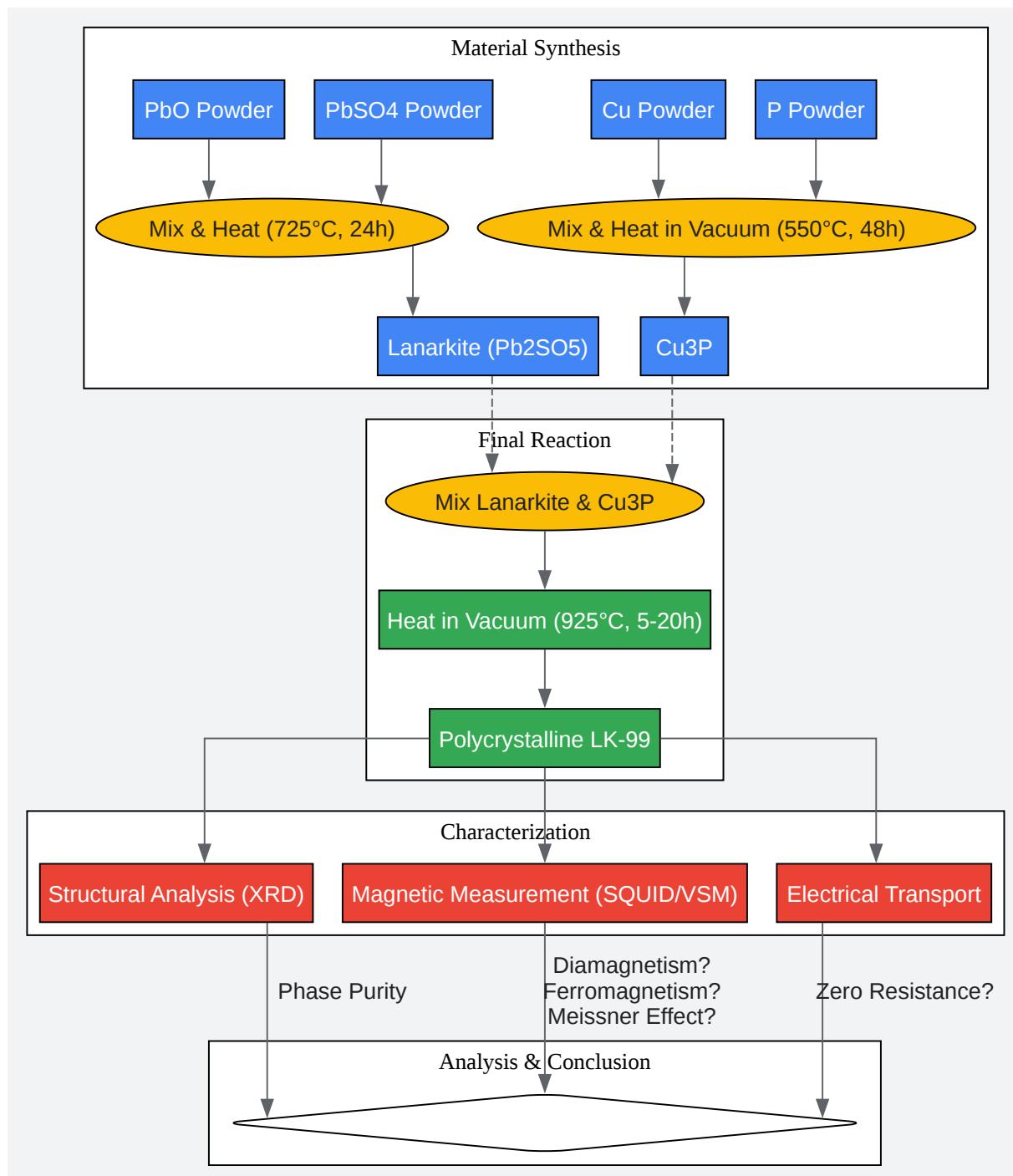
Torr) and heated at 550°C for 48 hours.

- Final LK-99 Synthesis:
 - The synthesized Lanarkite and Copper(I) Phosphide powders were mixed in a 1:1 molar ratio.
 - The final mixture was sealed in a quartz tube under vacuum and heated at 925°C for a duration ranging from 5 to 20 hours in different studies.
 - The resulting product was a polycrystalline, gray-black solid identified as LK-99.
- 2. Magnetic Property Characterization:
 - Instrumentation: The primary instruments used to measure magnetic properties were the Superconducting Quantum Interference Device (SQUID) magnetometer and the Vibrating Sample Magnetometer (VSM).
 - Measurements:
 - Magnetization versus Temperature (M-T): This measurement was performed to identify phase transitions. Samples were typically measured under two conditions:
 - Zero-Field Cooling (ZFC): The sample is cooled from room temperature to a low temperature (e.g., 5 K) in the absence of an external magnetic field. A magnetic field is then applied, and the magnetic moment is measured as the sample is warmed.
 - Field Cooling (FC): The sample is cooled in the presence of an external magnetic field, and the magnetic moment is measured during the cooling process. A bifurcation between ZFC and FC curves can sometimes indicate superconductivity.
 - Magnetization versus Magnetic Field (M-H): This measurement, conducted at various temperatures (e.g., 280 K), helps to characterize the type of magnetism (diamagnetic, paramagnetic, ferromagnetic). A linear response with a negative slope is characteristic of diamagnetism. Hysteresis loops are indicative of ferromagnetism.
 - Sample Preparation: Measurements were performed on bulk polycrystalline pellets as well as smaller, flaky fragments that sometimes exhibited partial levitation.

Data Presentation: Comparison of Magnetic Properties

The initial claims of strong diamagnetism in LK-99 were not substantiated by subsequent independent replication studies. The consensus is that pure LK-99 is a diamagnetic insulator at best, and the more dramatic magnetic effects observed are attributable to impurities or other magnetic phenomena.

Research Group	Sample Type	Measurement Technique	Key Findings	Reported Magnetic Susceptibility (χ)	Conclusion on Superconductivity
Original Claim (Lee, Kim et al.)	Polycrystalline	Not specified in detail	Strong diamagnetism, partial levitation (Meissner effect claimed)[1]	Not quantitatively reported in a verifiable manner	Claimed room-temperature superconductivity[1]
Kapil Kumar et al. (CSIR-NPL, India)	Phase-pure Polycrystalline	SQUID Magnetometer	Sample is highly resistive and exhibits diamagnetic behavior, but not consistent with superconductivity.[2][3][4]	Mass Susceptibility (χ_m) at 315 K: -0.23 (unitless in source, likely cgs)[2]	No evidence of superconductivity[2][3]
P. Puphal et al. (MPI-FKF, Germany)	Single Crystal	SQUID Magnetometer	Crystals are highly insulating. Show a diamagnetic response characteristic of a non-magnetic insulator, with a small ferromagnetic component. [5]	Not quantitatively specified, described as characteristic of a non-magnetic insulator[5]	Ruled out in single crystals[5]



			Samples		
			contain weak, soft ferromagnetic components.		
Peking University (Jia et al.)	Polycrystallin e (including "levitating" flakes)	VSM	[6][7] The observed "half levitation" is explained by a combination of ferromagneti sm and shape anisotropy.[6] [7]	Not applicable (Ferromagnet ism dominates)	No evidence of Meissner effect or superconduct ivity[6][7]
Inst. of Physics, CAS (Luo et al.)	Polycrystallin e (with Cu ₂ S)	Not specified	Sharp drops in resistivity and magnetic response are attributed to a structural phase transition in Copper(I) Sulfide (Cu ₂ S) impurities around 385 K, not superconduct ivity.[8][9][10]	Not applicable (Signal from impurity)	No evidence of superconduct ivity in LK- 99[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow followed by research groups attempting to validate the properties of LK-99.

[Click to download full resolution via product page](#)

Caption: Workflow for LK-99 synthesis and characterization.

Alternative Explanations for Observed Phenomena

Cross-lab validation efforts quickly converged on alternative explanations for the initially reported magnetic behaviors, debunking the superconductivity claims.

- Ferromagnetism: The most compelling explanation for the widely circulated videos of a small LK-99 flake "levitating" is the presence of a soft ferromagnetic component in the samples.[\[6\]](#) [\[7\]](#) Researchers at Peking University demonstrated that the combination of weak ferromagnetism and the sample's shape anisotropy is sufficient to cause a small, flaky piece to orient itself in a strong magnetic field in a way that mimics partial levitation.[\[6\]](#)[\[7\]](#) This is a fundamentally different phenomenon from the Meissner effect, which requires the complete expulsion of a magnetic field from a superconductor.
- Copper(I) Sulfide (Cu_2S) Impurities: A significant breakthrough in understanding the LK-99 results came from the identification of Cu_2S as a common impurity from the synthesis process.[\[8\]](#)[\[9\]](#) A study by the Institute of Physics, Chinese Academy of Sciences, and others showed that Cu_2S undergoes a structural phase transition at approximately 385-400 K.[\[9\]](#) [\[10\]](#) This transition is accompanied by a sharp drop in resistivity and a change in volume, which can produce signals in both transport and magnetic measurements that could be mistaken for a superconducting transition.[\[8\]](#)[\[9\]](#)

Conclusion

The extensive cross-laboratory validation of LK-99 has led to a clear scientific consensus: the material is not a room-temperature, ambient-pressure superconductor. While the initial reports of strong diamagnetism generated significant excitement, subsequent, more rigorous studies have shown that these observations are not due to superconductivity. Instead, the observed magnetic phenomena are well-explained by the presence of ferromagnetic impurities and the properties of contaminants, notably copper(I) sulfide, introduced during the synthesis process. [\[1\]](#) Phase-pure samples of LK-99, including single crystals, have been found to be insulators with weak diamagnetic properties typical of such materials, showing no signs of superconductivity.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]
- 2. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of Superconductivity in LK-99 at Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [2308.06256] Single crystal synthesis, structure, and magnetism of $Pb_{10-x}Cu_x(PO_4)_6O$ [arxiv.org]
- 6. ar5iv.labs.arxiv.org [ar5iv.labs.arxiv.org]
- 7. [2308.03110] Ferromagnetic half levitation of LK-99-like synthetic samples [arxiv.org]
- 8. [2311.03558] Replication and study of anomalies in LK-99--the alleged ambient-pressure, room-temperature superconductor [arxiv.org]
- 9. english.iop.cas.cn [english.iop.cas.cn]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Diamagnetism in LK-99: A Comparative Guide to Cross-Laboratory Validations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12382207#cross-lab-validation-of-diamagnetism-in-lk-99>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com